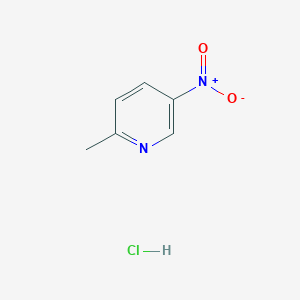

2-Methyl-5-nitropyridine hydrochloride

Description

BenchChem offers high-quality 2-Methyl-5-nitropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-nitropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWWUTVIUODFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 2-Methyl-5-Nitropyridine Hydrochloride

Executive Summary

2-Methyl-5-nitropyridine hydrochloride is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. As a Senior Application Scientist, I have observed that while the free base form (2-Methyl-5-nitropyridine) is commonly cited in literature, the strategic transition to its hydrochloride salt provides critical advantages in stability, aqueous solubility, and handling precision during complex synthetic workflows. This whitepaper elucidates the chemical properties, self-validating synthetic protocols, and mechanistic reactivity of this compound, providing a definitive guide for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical distinction between the free base and the hydrochloride salt dictates their respective utilities in the laboratory. The free base is a slightly water-soluble solid[2], making it suitable for organic-phase reactions. However, protonation of the pyridine nitrogen yields the hydrochloride salt, which exhibits vastly superior aqueous solubility and resistance to oxidative degradation.

Causality in Salt Selection: The electron-withdrawing nature of the nitro group at the 5-position significantly reduces the basicity of the pyridine nitrogen. Forcing salt formation requires anhydrous, strongly acidic conditions. Once formed, the hydrochloride salt stabilizes the molecule against ambient moisture and UV-induced degradation, making it the preferred form for long-term storage and biological assays where aqueous dosing vehicles are required.

Quantitative Data Summary

| Property | 2-Methyl-5-nitropyridine (Free Base) | 2-Methyl-5-nitropyridine Hydrochloride |

| CAS Number | 21203-68-9[3] | 1881296-54-3[4] |

| Molecular Formula | C₆H₆N₂O₂[3] | C₆H₇ClN₂O₂ |

| Molecular Weight | 138.12 g/mol [3] | 174.58 g/mol |

| Physical State | Solid | Crystalline Powder |

| Aqueous Solubility | Slightly soluble[2] | Highly soluble |

| Primary Utility | Organic synthesis building block[1] | Biological assays, stable storage |

Synthetic Methodologies & Salt Formation

The synthesis of the free base relies on the acid-catalyzed hydrolysis and subsequent decarboxylation of a malonic ester precursor, followed by anhydrous salt formation[2].

Protocol 1: Synthesis of the Free Base

-

Hydrolysis & Decarboxylation: Charge a reaction vessel with 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol). Add 120 mL of cold 20% aqueous sulfuric acid[2].

-

Causality: The 20% H₂SO₄ provides a dual-function environment: it catalyzes the hydrolysis of the diethyl ester to the dicarboxylic acid and facilitates thermal decarboxylation in a single pot due to the electron-withdrawing nature of the nitropyridine ring.

-

-

Thermal Activation: Heat the mixture to 100 °C for 2 hours[2].

-

Validation: Monitor the evolution of CO₂ gas. Cessation indicates the completion of decarboxylation.

-

-

Basification: Cool the reaction to 0–5 °C. Slowly add cold dilute sodium hydroxide until the pH reaches 10[2].

-

Causality: The intermediate exists as a water-soluble pyridinium sulfate. Adjusting to pH 10 ensures complete deprotonation to the lipophilic free base, enabling phase transfer.

-

-

Extraction & Isolation: Extract the aqueous layer with dichloromethane (4 × 50 mL). Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

Protocol 2: Hydrochloride Salt Formation

-

Anhydrous Dissolution: Dissolve the purified free base in anhydrous 1,4-dioxane under an inert argon atmosphere.

-

Protonation: Dropwise add a stoichiometric equivalent of 4M HCl in dioxane at 0 °C.

-

Causality: Utilizing anhydrous HCl prevents hydrate formation, ensuring a highly pure crystalline salt. The low temperature mitigates the exothermic nature of the protonation, preventing localized thermal degradation.

-

-

Isolation: Stir for 30 minutes to allow complete precipitation. Filter the solid under vacuum and wash with cold anhydrous ether.

Workflow for the synthesis and isolation of 2-Methyl-5-nitropyridine hydrochloride.

Reactivity Landscape in Medicinal Chemistry

In drug development, 2-Methyl-5-nitropyridine acts as a trifunctional scaffold. Its utility spans the synthesis of anti-inflammatory agents, antimicrobials, and specialty polymers[1].

-

Nitro Group Reduction: The -NO₂ group is highly susceptible to catalytic hydrogenation (e.g., Pd/C, H₂). This yields 5-amino-2-methylpyridine, a critical pharmacophore used in the design of kinase inhibitors.

-

Methyl Group Functionalization: The C2-methyl group can undergo radical halogenation (using NBS and AIBN) to form halomethyl derivatives, which serve as potent alkylating agents for coupling with complex amines.

-

Pyridine Core Substitution: The electron-deficient nature of the nitropyridine ring allows for selective nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling, facilitating the construction of advanced Active Pharmaceutical Ingredients (APIs).

Mechanistic reactivity profile of 2-Methyl-5-nitropyridine in pharmaceutical synthesis.

Analytical Validation & Handling Protocols

To ensure absolute trustworthiness in the synthetic output, a self-validating analytical framework must be strictly adhered to:

-

In-Process Monitoring (HPLC): During the decarboxylation step, aliquots must be quenched and analyzed via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The disappearance of the malonic ester peak and the emergence of a single, more polar peak provides real-time validation of reaction completion.

-

Salt Verification (Titration & NMR):

-

Chloride Titration: To confirm the 1:1 stoichiometry of the hydrochloride salt, perform an argentometric titration using 0.1 M AgNO₃ with a chromate indicator. This ensures no excess HCl is trapped in the crystal lattice.

-

¹H-NMR Shift Analysis: Compare the ¹H-NMR spectrum of the final product in D₂O against the free base in CDCl₃. The pyridinium protons in the salt will exhibit a distinct downfield chemical shift (typically +0.5 to +1.0 ppm) due to the deshielding effect of the protonated nitrogen. This spectral shift is the definitive proof of successful salt formation.

-

References

- Title: 2-Methyl-5-nitropyridine | 21203-68-9 - ChemicalBook Source: ChemicalBook URL

- Title: 21203-68-9 | 2-Methyl-5-nitropyridine - ChemScene Source: ChemScene URL

- Title: 2-Methyl-5-nitropyridine - Chem-Impex Source: Chem-Impex URL

- Title: 1881296-40-7 | 2-Methyl-5-nitropyridine hydrate | BLD Pharm Source: BLD Pharm URL

Sources

A Comprehensive Technical Guide to 2-Methyl-5-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, a substituted pyridine derivative, is a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a nitro group, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of 2-Methyl-5-nitropyridine, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications in pharmaceutical and materials science.

The compound is most commonly identified by the CAS number for its free base form. It is crucial to note that while the hydrochloride salt is commercially available, a universally recognized, single CAS number for this salt is not consistently reported across major chemical databases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-nitropyridine is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [3][4] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Melting Point | 107-112 °C | [5][6] |

| Solubility | Slightly soluble in water. | [2] |

| Purity (Typical) | ≥96-99% (by GC or HPLC) | [5][6][7] |

| Storage | Store at room temperature in an inert atmosphere. | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of 2-Methyl-5-nitropyridine can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by the desired scale, available starting materials, and required purity. A common laboratory-scale synthesis involves the hydrolysis and decarboxylation of a substituted malonic ester.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][8] The rationale behind this two-step, one-pot reaction is the relative ease of the hydrolysis of the ester groups followed by the thermal decarboxylation of the resulting malonic acid derivative under acidic conditions.

Materials:

-

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

-

20% Sulfuric acid (aqueous)

-

Sodium hydroxide solution (e.g., 10% aqueous)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Step-by-Step Methodology:

-

Hydrolysis: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (1.0 eq).

-

Carefully add cold 20% aqueous sulfuric acid. The use of a strong acid is crucial for the efficient hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

-

Heat the reaction mixture to 100 °C for 2 hours. The elevated temperature facilitates both the hydrolysis and the subsequent decarboxylation.

-

Work-up: Cool the reaction mixture to room temperature.

-

Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10. This step neutralizes the excess sulfuric acid and deprotonates the product, aiding in its subsequent extraction.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-Methyl-5-nitropyridine as a solid.[2][8]

Caption: Synthetic pathway of 2-Methyl-5-nitropyridine.

Key Reactions and Synthetic Utility

The synthetic versatility of 2-Methyl-5-nitropyridine stems from the reactivity of its functional groups. The nitro group, in particular, serves as a latent amino group, which is a common functional handle in the synthesis of pharmaceuticals.

Reduction of the Nitro Group

The most significant reaction of 2-Methyl-5-nitropyridine in drug development is the reduction of the nitro group to an amine.[7] This transformation is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 5-amino-2-methylpyridine is a key precursor for a wide range of further chemical modifications.

Applications in Research and Development

2-Methyl-5-nitropyridine is a valuable intermediate in several industrial and research sectors.

Pharmaceutical Development

In the pharmaceutical industry, the pyridine scaffold is a privileged structure found in numerous approved drugs.[7] 2-Methyl-5-nitropyridine serves as a crucial starting material for the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[9] Its utility lies in the ability to introduce the 2-methyl-5-aminopyridine core, which can then be further elaborated through coupling reactions and other functional group transformations to build complex drug candidates. For instance, it has been utilized in the synthesis of potent Janus kinase (JAK) inhibitors.[10]

Sources

- 1. 2-Methyl-5-nitropyridine | 21203-68-9 [sigmaaldrich.com]

- 2. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-Methyl-5-nitropyridine | 21203-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Comprehensive Technical Guide on 2-Methyl-5-nitropyridine Hydrochloride: Physicochemical Properties, Analytical Characterization, and Synthetic Applications

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds due to their profound impact on target binding affinity, metabolic stability, and aqueous solubility. 2-Methyl-5-nitropyridine hydrochloride (CAS: 1881296-54-3) is a highly versatile heterocyclic building block. By possessing both an oxidizable/functionalizable methyl group and a reducible nitro group on an electron-deficient pyridine ring, it offers orthogonal reactivity vectors for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of 2-Methyl-5-nitropyridine HCl, detailing its physicochemical profile, the causality behind its salt selection, step-by-step synthetic methodologies, and self-validating analytical protocols required for rigorous Quality Control (QC) [1].

Physicochemical Profiling & Structural Analysis

Understanding the exact stoichiometric and mass differences between the free base and the hydrochloride salt is critical for precise molar calculations during synthetic scale-up. The addition of the HCl equivalent significantly alters the molecular weight and the solid-state properties of the compound [2][3].

Table 1: Comparative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 2-Methyl-5-nitropyridine | 2-Methyl-5-nitropyridine hydrochloride |

| CAS Number | 21203-68-9 | 1881296-54-3 |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂ · HCl) |

| Molecular Weight | 138.12 g/mol | 174.58 g/mol |

| PubChem CID | 2794552 | N/A (Salt specific) |

| Physical State | Light yellow to brown powder | Crystalline solid |

| Solubility | Slightly soluble in water | Highly soluble in polar protic solvents (H₂O, MeOH) |

Causality in Salt Selection: Why the Hydrochloride Form?

While the free base (CAS: 21203-68-9) is widely commercially available, process chemists frequently opt for the hydrochloride salt (CAS: 1881296-54-3) for several mechanistically grounded reasons[4]:

-

Enhanced Solvation Kinetics: Protonation of the pyridine nitrogen disrupts the crystalline lattice energy of the free base, dramatically increasing solubility in aqueous and polar protic media. This is essential for biphasic reactions or when utilizing green chemistry solvent systems.

-

Reduced Hygroscopicity and Oxidative Degradation: The free base is susceptible to gradual oxidation and can be highly hygroscopic depending on ambient humidity. The HCl salt forms a highly stable, tightly packed crystalline matrix, extending shelf-life and ensuring batch-to-batch consistency during weighing.

-

Electronic Modulation: Protonation withdraws electron density from the pyridine ring. In specific electrophilic aromatic substitution (EAS) scenarios, this deactivates the ring further, directing chemoselectivity and protecting the basic nitrogen from unwanted side reactions (e.g., N-alkylation).

Synthetic Workflows & Downstream Applications

The true value of 2-Methyl-5-nitropyridine HCl lies in its orthogonal reactivity. The methyl group can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine.

Fig 1. Divergent synthetic workflow from 2-Methyl-5-nitropyridine HCl to target APIs.

Step-by-Step Methodology: Nitro Reduction to 5-Amino-2-methylpyridine

To utilize the amine for downstream Buchwald-Hartwig cross-coupling, the nitro group must be selectively reduced. The following protocol utilizes catalytic hydrogenation, engineered to prevent catalyst poisoning.

-

Step 1: Neutralization (Freebasing): Dissolve 2-Methyl-5-nitropyridine HCl (1.0 eq) in a 1:1 mixture of methanol and water. Add saturated aqueous Na₂CO₃ dropwise until the pH reaches ~8.

-

Causality: While Pd/C can operate under acidic conditions, neutralizing the HCl salt prevents the formation of chloride-induced palladium complexes that can inhibit catalytic turnover.

-

-

Step 2: Catalyst Addition: Purge the reaction vessel thoroughly with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Argon purging is a critical safety and efficacy step.

-

-

Step 3: Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4-6 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

-

Step 4: Filtration & Workup: Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.

-

Causality: Celite traps the nano-particulate carbon and palladium, which would otherwise pass through standard filter paper and contaminate the final API.

-

-

Step 5: Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methylpyridine as a solid.

Analytical Validation Protocols (Self-Validating System)

Before deploying 2-Methyl-5-nitropyridine HCl in GMP/GLP synthesis, researchers must execute a self-validating Quality Control (QC) loop. This ensures that the material has not degraded and that the correct salt form is present.

Fig 2. Self-validating analytical quality control (QC) logic for batch release.

Core QC Methodologies

-

HPLC-UV (Purity): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The electron-deficient pyridine ring absorbs strongly at 254 nm. A purity of ≥ 98.0% is required to prevent side-reactions in sensitive downstream cross-couplings.

-

LC-MS (Mass Confirmation): Using Electrospray Ionization in positive mode (ESI+), the mass spectrometer will detect the free base molecular ion [M+H]⁺ at m/z 139.1. The HCl salt dissociates in the source, meaning the mass of the salt (174.58) will not be directly observed as a single ion [2].

-

¹H NMR (Structural Integrity): Run in DMSO-d₆. The spectrum acts as a structural fingerprint. Look for a distinct singlet at ~2.5-2.6 ppm corresponding to the methyl group. The pyridine protons will appear highly deshielded (downfield) due to the electron-withdrawing nitro group, with the proton at the C6 position (adjacent to the nitro and nitrogen) typically appearing as a fine doublet past 9.0 ppm.

References

-

Title: 2-Methyl-5-nitropyridine, CID 2794552 Source: PubChem, National Institutes of Health URL: [Link]

Solvation Dynamics of 2-Methyl-5-nitropyridine Hydrochloride: A Comparative Analysis in Aqueous and Organic Media

Executive Summary

The transition from a free base to a hydrochloride salt is a foundational strategy in chemical synthesis and drug formulation designed to modulate solubility, stability, and bioavailability. However, the solvation behavior of 2-Methyl-5-nitropyridine hydrochloride presents unique thermodynamic challenges. Driven by the strong electron-withdrawing nature of the nitro moiety, the basicity of the pyridine nitrogen is severely attenuated, directly impacting the stability and solubility profile of its salt form.

This technical guide provides an in-depth mechanistic analysis of the solubility of 2-methyl-5-nitropyridine hydrochloride across aqueous and organic solvents. By establishing the causality between its molecular structure and macroscopic phase behavior, this whitepaper equips researchers with field-proven protocols for handling, synthesizing, and quantifying this compound.

Physicochemical Fundamentals: The Causality of Salt Stability

To understand the solubility of 2-methyl-5-nitropyridine hydrochloride, one must first analyze the electronic environment of the parent free base. The pyridine ring is inherently electron-deficient. The addition of a methyl group at the C2 position provides a weak electron-donating effect via hyperconjugation. However, this is overwhelmingly counteracted by the nitro group at the C5 position, which exerts profound electron-withdrawing inductive and resonance effects.

As a result, the electron density at the pyridine nitrogen is drastically reduced, yielding a predicted

Solubility Profiles: Water vs. Organic Solvents

The solubility of the hydrochloride salt is governed by the competition between the ionic lattice energy of the solid state and the solvation energy provided by the solvent.

Aqueous Media (Water)

In pure water, 2-methyl-5-nitropyridine hydrochloride exhibits high apparent solubility driven by the high dielectric constant of water (

Organic Solvents

The behavior of the salt in organic media sharply contrasts with that of the free base:

-

Protic Polar Organics (e.g., Methanol, Ethanol): The salt is soluble . Alcohols possess a moderate dielectric constant and can act as both hydrogen-bond donors (solvating the chloride anion) and acceptors (solvating the pyridinium proton), providing sufficient enthalpy of solvation to overcome the lattice energy .

-

Non-Polar Organics (e.g., Toluene, Diethyl Ether, Hexane): The salt is strictly insoluble . Non-polar solvents lack the permanent dipoles necessary to stabilize the dissociated ions. Consequently, the lattice energy dominates . This property is highly advantageous for isolating the salt via precipitation from non-polar reaction mixtures.

Data Presentation: Comparative Solubility Matrix

| Physicochemical Property | 2-Methyl-5-nitropyridine (Free Base) | 2-Methyl-5-nitropyridine Hydrochloride (Salt) |

| Molecular State | Neutral, Covalent | Ionized, Salt Lattice |

| ~1.92 | N/A (Already protonated) | |

| Aqueous Solubility | Slightly Soluble (< 5 mg/mL) | Highly Soluble (Requires acidic pH to prevent hydrolysis) |

| Protic Organics (EtOH/MeOH) | Soluble | Soluble |

| Aprotic Polar (DCM, EtOAc) | Highly Soluble | Sparingly Soluble to Insoluble |

| Non-Polar Organics (Toluene) | Highly Soluble | Insoluble (Precipitates) |

Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways of the hydrochloride salt when introduced to various solvent environments.

Thermodynamic pathways of 2-Methyl-5-nitropyridine HCl solvation across different solvent polarities.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, solubility data must be generated using materials of verified purity and methodologies that prevent phase-shifting artifacts (such as salt disproportionation).

Protocol A: Anhydrous Synthesis of the Hydrochloride Salt

Because the free base is a weak base, aqueous HCl extraction often leads to incomplete salt formation. A gas-liquid anhydrous precipitation method is required .

-

Dissolution: Dissolve 10.0 g of 2-methyl-5-nitropyridine free base in 60 mL of anhydrous toluene in a dry, multi-neck round-bottom flask.

-

Gas Generation: In a separate generator flask, slowly drip 31% aqueous hydrochloric acid into 98% concentrated sulfuric acid to generate anhydrous HCl gas. Pass the gas through a drying tube containing anhydrous

. -

Precipitation: Bubble the dry HCl gas into the toluene solution at room temperature under continuous stirring. The non-polar nature of toluene forces the immediate precipitation of the newly formed ionic hydrochloride salt.

-

Isolation: Vacuum filter the resulting white-to-tan crystalline suspension. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether to remove unreacted free base.

-

Drying: Dry the salt under high vacuum at 40°C for 12 hours. Store in a desiccator, as pyridinium salts are highly hygroscopic .

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Gravimetric analysis is insufficient for this compound because it cannot distinguish between the intact salt and the hydrolyzed free base. HPLC-UV is the mandatory analytical standard.

-

Saturation: Add an excess amount of 2-methyl-5-nitropyridine HCl (~500 mg) to 5 mL of the target solvent (e.g., 0.1 N HCl for aqueous, or pure anhydrous ethanol for organic) in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C and agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE syringe filter . (Causality note: PTFE is chosen for its broad chemical compatibility with organics and its low-binding characteristics, preventing adsorption of the nitroaromatic moiety).

-

Quantification: Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear dynamic range of the calibration curve. Analyze via HPLC-UV at the compound's

(typically ~270-280 nm).

Shake-flask method workflow for determining the thermodynamic solubility of the hydrochloride salt.

References

-

Fisher Scientific. "2-Methyl-5-nitropyridine, 95% - Product Specifications." Accessed March 6, 2026.[Link]

- Google Patents (CN103755625A). "Method for cleanly preparing high-purity pyridine hydrochloride." Jining Huaqiang Technology Co Ltd. Accessed March 6, 2026.

In-depth Technical Guide: Physicochemical Characterization of 2-Methyl-5-nitropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public data on the hydrochloride salt, this guide establishes a comparative framework with its well-characterized free base, 2-Methyl-5-nitropyridine. It outlines the critical importance of physicochemical characterization, details a rigorous, field-proven protocol for melting point determination as a primary indicator of purity and identity, and discusses the expected physical state. This document is intended for researchers, chemists, and quality control professionals engaged in the development and handling of pyridine-based chemical entities.

Introduction: The Significance of Pyridine Derivatives

Substituted nitropyridines are foundational building blocks in modern organic synthesis. The introduction of a nitro group and a methyl group onto the pyridine ring, as seen in 2-Methyl-5-nitropyridine, creates a versatile scaffold for developing a wide range of functional molecules, including anti-inflammatory agents and herbicides.[1][2] The conversion of the parent compound into its hydrochloride salt is a common strategy in drug development to enhance solubility, stability, and bioavailability.

Understanding the fundamental physicochemical properties of 2-Methyl-5-nitropyridine hydrochloride is paramount for its effective use. Properties such as physical state and melting point are not merely data points; they are critical indicators of material identity, purity, and stability, directly influencing process development, formulation, and regulatory compliance.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 2-Methyl-5-nitropyridine hydrochloride is not widely published, we can infer its expected properties based on its structure and compare them to its well-documented free base. The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to significantly increase the melting point and alter the solubility profile due to the introduction of ionic character.

Physical State

The free base, 2-Methyl-5-nitropyridine, is consistently described as a solid at ambient temperature, appearing as a brownish-yellow or light yellow to brown crystalline powder.[1] It is anticipated that 2-Methyl-5-nitropyridine hydrochloride will also be a crystalline solid , likely appearing as a white to off-white or pale yellow powder, a common characteristic for hydrochloride salts of organic bases.

Melting Point

The melting point is a definitive thermal property sensitive to impurities. The presence of even small amounts of contaminants can lead to a depression and broadening of the melting range. For the free base, a melting point range of 106-112 °C is well-established.[1] The formation of the hydrochloride salt introduces strong ionic interactions within the crystal lattice, which require significantly more energy to overcome. Therefore, the melting point of 2-Methyl-5-nitropyridine hydrochloride is expected to be substantially higher than that of its parent compound.

The following table summarizes the known properties of the free base and the projected properties for the hydrochloride salt.

| Property | 2-Methyl-5-nitropyridine (Free Base) | 2-Methyl-5-nitropyridine hydrochloride |

| CAS Number | 21203-68-9[1] | 1881296-54-3 |

| Molecular Formula | C₆H₆N₂O₂[1][3] | C₆H₇ClN₂O₂ |

| Molecular Weight | 138.13 g/mol [1] | 174.59 g/mol |

| Physical State | Brownish-yellow crystalline powder[1] | Expected: White to pale yellow crystalline solid |

| Melting Point | 106-112 °C[1] | Expected: Significantly > 112 °C |

| Solubility | Slightly soluble in water[4][5] | Expected: Higher solubility in water and polar solvents |

Experimental Protocol: Melting Point Determination (Capillary Method)

To ensure the identity and purity of a newly synthesized or received batch of 2-Methyl-5-nitropyridine hydrochloride, a precise melting point determination is essential. The capillary method remains the gold standard for its accuracy and small sample requirement.

Causality and Experimental Design

The principle relies on observing the temperature range over which the crystalline solid transitions to a liquid. A pure, crystalline compound will exhibit a sharp melting point range (typically < 2 °C). A wider range indicates the presence of impurities or that the compound may be in an amorphous state. This protocol is designed to be self-validating through calibration and controlled heating.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 2-Methyl-5-nitropyridine hydrochloride sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours. Moisture can artificially depress the melting point.

-

Place a small amount of the dried sample onto a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula to ensure uniform packing.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material (2-4 mm in height) enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A densely packed sample ensures efficient and uniform heat transfer.

-

-

Apparatus Calibration:

-

Prior to running the unknown sample, calibrate the melting point apparatus using two certified standards that bracket the expected melting point. For a novel compound like this hydrochloride salt, a wide-ranging initial test may be necessary, followed by calibration with standards closer to the observed melt.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the anticipated melting point.

-

Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute . This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring high accuracy.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Validation:

-

Repeat the measurement with two additional samples to ensure reproducibility. The reported ranges should agree within 1-2 °C.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization and purity verification of a batch of 2-Methyl-5-nitropyridine hydrochloride, where melting point analysis serves as a critical quality control checkpoint.

Caption: Workflow for the initial characterization of a solid chemical sample.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

The determination of the physical state and melting point of 2-Methyl-5-nitropyridine hydrochloride is a foundational step in its application for research and development. Although public data is scarce, established principles of chemical salts allow for an educated projection of its properties relative to its free base. The hydrochloride salt is expected to be a crystalline solid with a melting point significantly higher than the 106-112 °C range of 2-Methyl-5-nitropyridine. Adherence to a rigorous, well-validated experimental protocol for melting point determination is crucial for confirming the identity and purity of this important synthetic intermediate.

References

- 5 - SAFETY DATA SHEET. (n.d.).

- Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.

- Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine AldrichCPR.

- Thermo Scientific Alfa Aesar. (n.d.). 2-Methyl-5-nitropyridine, 95%. Fisher Scientific.

- J&K Scientific. (2018, November 27). 2-Methyl-5-nitropyridine | 21203-68-9.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 1881296-40-7|2-Methyl-5-nitropyridine hydrate.

- ChemScene. (n.d.). 21203-68-9 | 2-Methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine | 21203-68-9.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitropyridine Material Safety Data Sheet.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Methyl-5-nitropyridine, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

MSDS SDS safety data sheet for 2-Methyl-5-nitropyridine hydrochloride

This guide serves as an advanced technical whitepaper and safety manual for 2-Methyl-5-nitropyridine hydrochloride . It is designed for research scientists and process chemists who require more than a standard safety summary—specifically, an understanding of the why behind the handling protocols and the chemical behavior of this specific building block.

CAS Registry Number: 1881296-54-3 (Hydrochloride Salt) Parent CAS (Free Base): 21203-68-9 Chemical Formula: C₆H₆N₂O₂ · HCl Molecular Weight: 174.59 g/mol (Salt) / 138.12 g/mol (Base)

Part 1: Chemical Characterization & Hazard Logic

The Dual-Hazard Profile

This compound presents a "hybrid" hazard profile derived from its two distinct chemical components: the nitro-pyridine core and the hydrochloride counter-ion .

-

The Nitro-Pyridine Core (Energetic & Toxicological):

-

Mechanism: The nitro group (

) at the 5-position strongly withdraws electrons from the pyridine ring, making the ring electron-deficient. This increases the compound's susceptibility to nucleophilic attack but also contributes to its potential for energetic decomposition under high heat. -

Toxicology: Like many nitro-aromatics, this moiety is a potential methemoglobinemia inducer (though less potent than aniline derivatives) and a skin sensitizer.

-

-

The Hydrochloride Salt (Corrosive & Hygroscopic):

-

Mechanism: The protonation of the pyridine nitrogen renders the solid acidic. Upon contact with moisture (mucous membranes, eyes, lungs), it hydrolyzes to release free hydrochloric acid equivalents.

-

Implication: Standard dust masks are insufficient; acid-gas rated cartridges are required for significant handling.

-

Quantitative Hazard Data (GHS Classification)

Based on structural analogs and the free base profile, adapted for the salt form.

| Hazard Category | GHS Code | Signal | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] (Salt form may approach Cat 1 in high concentrations due to acidity). |

| Serious Eye Damage | Category 2A | Warning | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |

Part 2: Safe Handling Protocols (The "Self-Validating" System)

This section moves beyond "wear gloves" to a causality-based safety protocol.

Engineering Controls & Containment

-

Primary Barrier: All weighing and transfer operations must occur inside a Class II Chemical Fume Hood .

-

Airflow Check: Verify face velocity is > 100 fpm (0.5 m/s) before opening the container. The fine powder nature of HCl salts makes them prone to static-induced aerosolization.

-

Static Control: Use anti-static weighing boats. Pyridine salts can be electrostatic; a static discharge could theoretically ignite solvent vapors if present in the same hood.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Scientific Rationale |

| Hands | Nitrile Gloves (Double-gloved) | Nitrile provides excellent resistance to weak acids and organic bases. Latex is permeable to pyridine derivatives. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. The HCl salt is hygroscopic; dust contacting the eye will instantly dissolve and lower pH, causing immediate chemical burns. |

| Respiratory | N95 (min) or P100 + Acid Gas | If hood containment is breached, the HCl component necessitates acid-gas protection, not just particulate filtration. |

Emergency Response Decision Tree

Visualizing the logic flow for exposure response.

Figure 1: Decision logic for immediate response to exposure. Note the critical step for skin: removing dry powder before wetting to prevent concentrated acid formation on skin.

Part 3: Synthesis & Application Context[5][6][7]

Understanding why you are using this chemical helps predict reaction hazards. 2-Methyl-5-nitropyridine is a strategic "scaffold" molecule.[3]

Reactivity Profile

-

Nitro Reduction: The primary use is reducing the

group to an amine ( -

Methyl Oxidation: The methyl group at the 2-position is activated by the electron-withdrawing nitro group.

Synthesis Utility Flowchart

Figure 2: Common synthetic pathways. The salt is typically neutralized to the free base before being subjected to oxidation or reduction to protect the stoichiometry of the reaction.

Part 4: Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, this compound will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh.

-

Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen). Cap vials immediately after use.

-

-

Shelf Life: Stable for >2 years if kept dry and away from direct light.

-

Incompatibilities: Strong oxidizing agents, strong bases (liberates the free base and heat), and reactive metals (magnesium/aluminum).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86295, 2-Methyl-5-nitropyridine. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Methyl-5-nitropyridine Hydrochloride: A Methodological Whitepaper

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 2-Methyl-5-nitropyridine hydrochloride. While a definitive published crystal structure for this specific salt is not publicly available, this guide establishes a robust methodological framework. By synthesizing established protocols for analogous compounds and foundational crystallographic principles, we present an authoritative overview of the synthesis, crystallization, data acquisition, and structural analysis workflow. This paper will lean on data from closely related nitropyridine structures to illustrate the expected outcomes and analytical depth required for such an investigation.

Introduction: The Imperative of Structural Clarity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a crystalline solid is of paramount importance. This atomic blueprint, or crystal structure, governs critical physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, hygroscopicity, and bioavailability. For substituted pyridine derivatives like 2-Methyl-5-nitropyridine, which serve as vital intermediates in the synthesis of bioactive molecules, a thorough understanding of their solid-state structure is essential.

The formation of a hydrochloride salt is a common strategy to enhance the solubility and stability of parent compounds. This process, however, introduces new potential hydrogen bonding sites and alters the crystal packing, thereby creating a new chemical entity with distinct properties. The analysis of its crystal structure provides invaluable insights into the supramolecular arrangement, driven by a network of intermolecular interactions.

This guide will detail the logical and scientific progression from chemical synthesis to the final, refined crystal structure, providing both the "how" and the "why" behind each critical step.

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Methyl-5-nitropyridine

The synthesis of the parent compound, 2-Methyl-5-nitropyridine, can be achieved through the decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[1][2]

Protocol:

-

To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (1.0 eq), add cold 20% aqueous sulfuric acid.

-

Heat the mixture to 100°C for 2 hours.

-

After cooling, neutralize the reaction mixture with a cold, dilute sodium hydroxide solution to a pH of approximately 10.

-

Perform liquid-liquid extraction with dichloromethane (4x).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure to yield 2-Methyl-5-nitropyridine as a solid.[1][2]

Formation of the Hydrochloride Salt and Crystallization

To obtain the hydrochloride salt, the synthesized 2-Methyl-5-nitropyridine is dissolved in a suitable solvent and treated with hydrochloric acid. The key challenge is then to produce single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a widely successful technique for this purpose.

Exemplary Protocol for Crystallization:

-

Dissolve the synthesized 2-Methyl-5-nitropyridine in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and methylene chloride.[3]

-

Introduce a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to the solution.

-

Allow the solvent to evaporate slowly at room temperature over several days in a loosely covered vial.

-

Monitor for the formation of well-defined, transparent crystals.

The choice of solvent is critical; it must be one in which the compound is soluble but not so soluble that it inhibits crystallization. The rate of evaporation also plays a crucial role in determining the quality of the resulting crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline material.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector. The positions and intensities of the diffraction spots are recorded.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial arrangement of atoms in the unit cell is determined using computational methods such as direct methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. For related structures, hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][5]

In-Depth Analysis of the Crystal Structure

The refined structural model provides a wealth of information about the molecular and supramolecular features of 2-Methyl-5-nitropyridine hydrochloride.

Molecular Geometry

The analysis begins with an examination of the molecular geometry of the 2-methyl-5-nitropyridinium cation. This includes bond lengths, bond angles, and torsion angles, which can be compared to standard values and those from computational studies to identify any unusual features. For instance, in related nitropyridine structures, the nitro group is often twisted relative to the plane of the pyridine ring.[5]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[6][7] In the case of 2-Methyl-5-nitropyridine hydrochloride, the primary interactions are expected to be strong hydrogen bonds.

Expected Key Interactions:

-

N⁺-H···Cl⁻ Hydrogen Bonds: The protonated pyridine nitrogen is a strong hydrogen bond donor, and it is expected to form a robust hydrogen bond with the chloride anion.

-

C-H···O and C-H···Cl⁻ Hydrogen Bonds: Weaker C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and C-H···Cl⁻ interactions are also anticipated, which play a significant role in stabilizing the three-dimensional crystal lattice.[3][5]

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[8]

The table below summarizes the expected crystallographic data and interaction geometries.

| Parameter | Expected Value / Description |

| Crystal System | Monoclinic or Orthorhombic (Common for organic salts) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions | To be determined experimentally |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| N-H···Cl⁻ distance | ~3.0 - 3.3 Å |

| C-H···O distance | ~3.2 - 3.6 Å |

| Hydrogen Bond Angles | Generally > 120° |

Complementary Analytical Techniques

While SC-XRD provides the definitive structure of a single crystal, other techniques are essential for a comprehensive understanding of the bulk material.

-

Powder X-ray Diffraction (PXRD): PXRD is a crucial tool for analyzing the bulk powder sample.[4] It provides a characteristic "fingerprint" of the crystalline phase, which can be used for phase identification, purity assessment, and to confirm that the bulk material corresponds to the single crystal that was analyzed.

-

Spectroscopic Analysis (FT-IR, Raman, NMR): Vibrational spectroscopy (FT-IR, Raman) can confirm the presence of functional groups and provide information about hydrogen bonding, which can be correlated with the crystal structure. NMR spectroscopy confirms the molecular structure in solution.[9]

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the 2-methyl-5-nitropyridinium cation and to calculate theoretical vibrational frequencies.[10][11] This data can be compared with the experimental results from XRD and spectroscopy to validate the structural model.

Conclusion

The crystal structure analysis of 2-Methyl-5-nitropyridine hydrochloride is a multi-step process that integrates organic synthesis, meticulous crystallization, precise X-ray diffraction experiments, and detailed computational analysis. The resulting structural model offers profound insights into the molecular conformation and the intricate network of intermolecular forces that govern the solid-state properties of this important pharmaceutical intermediate. This knowledge is fundamental for controlling the physical properties of the API and ensuring the development of a safe, stable, and effective drug product.

References

-

Di, Y., et al. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2909. Available at: [Link]

-

Dubov, T., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3326. Available at: [Link]

-

Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Available at: [Link]

-

Thapa, B., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084110. Available at: [Link]

-

Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences Encyclopedia. Available at: [Link]

-

ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved March 7, 2026, from [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o848. Available at: [Link]

-

Povarov, I., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available at: [Link]

-

Ali, A. M., et al. (2007). Intermolecular interactions involved in the crystal structure of 2-amino-5-methylpyridinium hexabromostannate (IV), (C6H9N2)2[SnBr6]. Acta Crystallographica Section E: Structure Reports Online, 63(8), m2212–m2214. Available at: [Link]

Sources

- 1. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability Profile of 2-Methyl-5-nitropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability profile of 2-Methyl-5-nitropyridine hydrochloride. As a nitroaromatic compound, this substance requires rigorous evaluation to ensure safe handling, storage, and use in research and development. This document outlines the foundational principles of thermal stability analysis, details the experimental methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and synthesizes these findings to establish a safety profile. The objective is to equip researchers and drug development professionals with the expertise to interpret thermal data, anticipate potential hazards, and implement appropriate risk mitigation strategies.

Introduction: The Imperative of Thermal Stability

2-Methyl-5-nitropyridine hydrochloride is a heterocyclic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of a nitro group (NO2) on the pyridine ring places this molecule in the category of nitroaromatic compounds. This class of materials is known for its energetic properties and potential for rapid, exothermic decomposition when subjected to thermal stress.[2]

An uncontrolled thermal decomposition can lead to a dangerous phenomenon known as thermal runaway, where the heat generated by the reaction accelerates the decomposition rate, potentially resulting in an explosion.[2] Therefore, a thorough understanding of the thermal stability profile is not merely a regulatory formality but a critical prerequisite for ensuring safety in the laboratory and during process scale-up. This guide provides the technical framework for assessing these thermal hazards.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Chemical Name | 2-Methyl-5-nitropyridine hydrochloride | N/A |

| Parent CAS Number | 21203-68-9 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂O₂ | Derived |

| Molecular Weight | 174.59 g/mol | Derived |

| Appearance | Light yellow to brown solid/powder | [3] |

| Melting Point | 107-112 °C (for parent compound) |

Note: Data for the hydrochloride salt is limited; properties of the parent compound, 2-Methyl-5-nitropyridine, are provided for reference.

Core Concepts in Thermal Stability Analysis

To construct a reliable thermal stability profile, two primary analytical techniques are employed in concert: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6] It is the primary tool for detecting thermal events, such as melting, crystallization, and decomposition.[7] For safety screening, DSC identifies the onset temperature of exothermic (heat-releasing) events, which signals the beginning of decomposition, and quantifies the energy released (in Joules/gram).[6] This information is crucial for identifying potential thermal hazards.[6][8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time.[9] This method is essential for determining the temperature range over which a compound is stable and for quantifying mass loss associated with decomposition.[9][10] When a substance decomposes, volatile products are often formed, resulting in a measurable decrease in mass. By correlating the temperature of mass loss from TGA with the exothermic events observed in DSC, a clear and validated picture of the decomposition process emerges.

Experimental Assessment of Thermal Stability

The following protocols represent best practices for the thermal analysis of a potentially energetic compound like 2-Methyl-5-nitropyridine hydrochloride. The causality behind specific choices is explained to enhance experimental integrity.

Methodology 1: Differential Scanning Calorimetry (DSC)

Principle and Objective: To identify the onset temperature and quantify the energy of any exothermic decomposition events. This is the primary screening tool for thermal hazards.[6][7]

Experimental Protocol:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data accuracy.[11]

-

Crucible Selection: Use high-pressure crucibles (e.g., gold-plated stainless steel) capable of containing the pressure generated by the evolution of gaseous decomposition products.[6] Using standard, unsealed aluminum pans can lead to the loss of volatile products, resulting in a misleadingly low energy of decomposition and a dangerously incorrect safety assessment.[8]

-

Sample Preparation: Place 1-3 mg of 2-Methyl-5-nitropyridine hydrochloride into the crucible. A small sample size is used to minimize the risk of a hazardous event during the analysis itself.[7]

-

Sealing: Hermetically seal the crucible to ensure that the decomposition occurs in a contained system, allowing for accurate measurement of the total energy released.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 350 °C. A 10 °C/min heating rate is a standard practice that balances sensitivity with analysis time.[12]

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative reactions.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of the first major exotherm. Integrate the peak area of the exotherm to calculate the total energy of decomposition (ΔHd) in J/g.

Methodology 2: Thermogravimetric Analysis (TGA)

Principle and Objective: To determine the temperature at which mass loss begins and to quantify the extent of mass loss during decomposition, corroborating the findings from DSC.

Experimental Protocol:

-

Instrument Calibration: Verify the TGA's temperature and mass accuracy using appropriate standards.

-

Sample Preparation: Place 5-10 mg of 2-Methyl-5-nitropyridine hydrochloride onto an open TGA pan (e.g., ceramic or platinum).

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a linear rate of 10 °C/min up to 400 °C. Using the same heating rate as the DSC experiment allows for direct correlation of the data.

-

Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (T5%).

Integrated Thermal Hazard Assessment

The diagram below illustrates the workflow for a comprehensive thermal hazard assessment, integrating data from both DSC and TGA.

Interpreting the Data: A Unified Profile

The power of this dual-method approach lies in the synthesis of the results.

For a nitroaromatic compound like 2-Methyl-5-nitropyridine hydrochloride, a hazardous decomposition is typically indicated by:

-

A sharp, intense exothermic peak in the DSC thermogram. This signifies a rapid release of energy.

-

A corresponding rapid mass loss in the TGA curve at a similar temperature. This confirms that the energy release is associated with the decomposition of the material into volatile byproducts.

The dissociation of the C-NO2 bond is often the initial step in the detonation of nitroaromatic compounds.[12] The energy released can accelerate the reaction, highlighting the importance of identifying the decomposition onset temperature.

Hazard Evaluation and Risk Mitigation

Based on the thermal analysis, a clear set of safety protocols can be established.

-

Maximum Handling Temperature: A crucial safety margin should be applied to the decomposition onset temperature (Tonset) determined by DSC. A common industry practice is to set the maximum safe operating temperature at least 50-75 °C below the Tonset.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, bases, or reducing agents.[13][14]

-

Process Safety: During any chemical synthesis or processing, reaction temperatures must be strictly controlled to remain well below the established safe operating limit. The potential for exothermic side reactions or localized "hot spots" must be considered.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, flame-resistant lab coats, and gloves, is mandatory.[13][15] All handling should be performed in a well-ventilated fume hood.[14][16]

-

Spill and Waste Management: Spills should be cleaned up immediately using dry procedures to avoid generating dust clouds, which can be explosive.[14] All waste must be handled as hazardous in accordance with local, state, and federal regulations.[14]

Conclusion

The thermal stability of 2-Methyl-5-nitropyridine hydrochloride is a critical parameter that dictates its safe handling and use. Through the systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis, a robust thermal profile can be established. The identification of the decomposition onset temperature and the associated energy release allows for the implementation of scientifically grounded safety protocols. This guide provides the necessary framework for researchers and developers to confidently assess the thermal hazards of this and similar nitroaromatic compounds, ensuring a culture of safety and scientific integrity.

References

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. Retrieved from [Link]

-

IChemE. (n.d.). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

-

PubMed. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

DTIC. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE Safety Data Sheet. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 4. 2-methyl-5-nitropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. icheme.org [icheme.org]

- 8. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Methyl-5-nitropyridine Hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-Methyl-5-nitropyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, delving into the fundamental principles that govern the observed chemical shifts and coupling patterns. We will explore the synergistic electronic effects of the methyl group, the nitro group, and pyridinium ion formation, providing a robust framework for structural elucidation. The guide includes a detailed experimental protocol, a thorough interpretation of the spectral data, and visual aids to facilitate understanding, ensuring both technical accuracy and practical applicability.

Fundamental Principles: Unraveling the Electronic Environment

The ¹H NMR spectrum of 2-Methyl-5-nitropyridine hydrochloride is dictated by the unique electronic landscape of the protonated aromatic ring. To predict and interpret this spectrum, one must consider three primary factors: the inherent electronic nature of the pyridine ring, the influence of its substituents, and the effect of protonation.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring protons compared to benzene. Protons in the α-positions (C2 and C6) are typically the most deshielded due to their proximity to the nitrogen, followed by the γ-proton (C4) and then the β-protons (C3 and C5).[1]

-

Substituent Effects:

-

2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through an inductive effect. It tends to increase electron density on the ring, causing a slight upfield (shielding) shift for the remaining ring protons.

-

5-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[2] It strongly deactivates the ring, pulling electron density away and causing significant deshielding (downfield shifts) of the ring protons, particularly those ortho and para to its position.[2]

-

-

Protonation (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen. This places a formal positive charge on the nitrogen atom, creating a pyridinium cation.[3] This positive charge dramatically enhances the electron-withdrawing nature of the ring system, leading to a substantial downfield shift for all ring protons compared to the free base.[1][3] The N-H proton itself will appear as a signal, often broad, whose chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following protocol outlines a robust methodology for the acquisition of the ¹H NMR spectrum for 2-Methyl-5-nitropyridine hydrochloride.

2.1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature ensures that the N-H proton is observable.[5] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.[6] Using a protic solvent like D₂O would cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which can be a useful confirmatory experiment.[1][4]

-

Sample Concentration: Weigh approximately 5-10 mg of 2-Methyl-5-nitropyridine hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[7]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Incomplete dissolution can lead to broadened spectral lines and inaccurate integration.

2.2. NMR Instrument Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for resolving aromatic multiplets. |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time | 2-4 seconds | Ensures good data point resolution for accurate J-coupling measurement. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons, ensuring quantitative integration. |

| Number of Scans | 8-16 | Sufficient to achieve an excellent signal-to-noise ratio. |

| Spectral Width | 0-12 ppm | Covers the typical range for organic molecules, including the downfield aromatic region. |

Spectral Analysis and Interpretation

Based on the principles outlined in Section 1, we can predict the features of the ¹H NMR spectrum and assign them accordingly. The molecule has four distinct proton environments: three on the aromatic ring and one in the methyl group, plus the N-H proton.

Predicted ¹H NMR Spectrum

-

H-6: This proton is ortho to both the strongly electron-withdrawing nitro group and the positively charged pyridinium nitrogen. It is expected to be the most deshielded proton, appearing furthest downfield as a doublet.

-

H-4: This proton is ortho to the nitro group and meta to the methyl group. It will be significantly deshielded by the nitro group and is expected to appear as a doublet of doublets.

-

H-3: This proton is meta to the nitro group and ortho to the methyl group. It will be the most shielded of the aromatic protons and should appear as a doublet.

-

-CH₃ (Methyl Protons): These protons are attached to an sp³ carbon adjacent to the aromatic ring. They will appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.

-

N-H Proton: This proton will likely appear as a broad singlet at a very downfield position, often above 10 ppm, due to the acidic nature and potential for hydrogen bonding with the solvent or counter-ion. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.[4]

Structural and Workflow Diagrams

To visually guide the interpretation process, the molecular structure with labeled protons and a logical workflow are presented below.

Caption: Structure of 2-Methyl-5-nitropyridine hydrochloride with proton labeling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Synthesis of 5-amino-2-methylpyridine from 2-Methyl-5-nitropyridine hydrochloride

This application note provides a detailed technical guide for the synthesis of 5-amino-2-methylpyridine, a critical building block in medicinal chemistry and organic synthesis, from its precursor, 2-methyl-5-nitropyridine hydrochloride.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance to ensure successful and safe synthesis.

Introduction

5-Amino-2-methylpyridine, also known as 5-amino-2-picoline, is a versatile pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[2][3] Its structure, featuring both a nucleophilic amino group and a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable synthon in the development of novel compounds.[2] The most common and industrially relevant synthetic route to this compound involves the reduction of the corresponding nitro-substituted pyridine.[4]

This guide will focus on the practical execution of this transformation, starting from 2-methyl-5-nitropyridine hydrochloride. We will explore the most common and effective reduction methodologies, providing a comparative analysis to aid in the selection of the most appropriate procedure for a given laboratory setting and scale.

Chemical Transformation and Mechanistic Overview

The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental transformation in organic chemistry, and several reliable methods exist to achieve this.[4] The overall reaction is depicted below:

Figure 1: General Reaction Scheme

Caption: Reduction of 2-methyl-5-nitropyridine hydrochloride to 5-amino-2-methylpyridine.

The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired yield, cost, and safety considerations. The most prevalent methods, which will be detailed in this guide, are:

-

Catalytic Hydrogenation: A clean and efficient method employing a catalyst (typically palladium on carbon) and hydrogen gas.

-

Metal/Acid Reduction: Classic and robust methods using metals like iron or tin in an acidic medium.

PART 1: Detailed Synthesis Protocols

This section provides step-by-step protocols for the most effective methods for the reduction of 2-methyl-5-nitropyridine hydrochloride.

Important Note on the Starting Material: